tert-Butyl (3-formylpyridin-2-yl)carbamate

Description

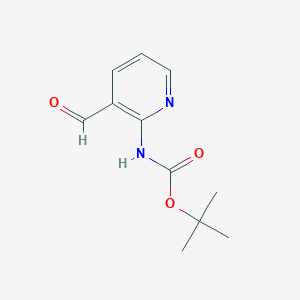

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKXJBJFXPXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557012 | |

| Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116026-94-9 | |

| Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-formylpyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-formylpyridin-2-yl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (3-formylpyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, established synthetic and characterization protocols, key chemical reactivities, and its validated applications in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 2-N-Boc-amino-3-formylpyridine) is a bifunctional organic compound featuring a pyridine scaffold.[1] Its structure is distinguished by two key functional groups that dictate its utility: a reactive formyl (aldehyde) group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position.[2][3] This strategic arrangement makes it an invaluable intermediate for constructing complex molecular architectures.

The Boc group serves as a robust protecting group for the primary amine. Its steric bulk and electronic properties render it stable to a wide range of nucleophilic, basic, and reductive conditions, which is crucial for preventing unwanted side reactions during multi-step syntheses.[3] Crucially, it can be removed cleanly under mild acidic conditions, allowing for selective deprotection and subsequent functionalization of the amine. The formyl group, an electrophilic aldehyde, acts as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation.[2]

Key Physicochemical Data

All quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][4] |

| CAS Number | 116026-94-9 | [2] |

| IUPAC Name | tert-butyl N-(3-formylpyridin-2-yl)carbamate | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 310 °C | [1] |

| Density | 1.212 g/cm³ | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O | [2][4] |

Molecular Structure

The structural arrangement of the functional groups is central to the compound's synthetic value.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this intermediate is well-established, typically involving the protection of an aminopyridine precursor followed by formylation, or vice-versa. The choice of route often depends on the availability of starting materials and desired scale.

General Synthetic Workflow

A common and reliable approach involves the Boc-protection of 2-amino-3-methylpyridine, followed by oxidation of the methyl group to the corresponding aldehyde. An alternative involves the direct formylation of a Boc-protected aminopyridine.[2]

Caption: General synthetic workflow for the target compound.

Example Laboratory Protocol

This protocol is a representative synthesis. Researchers should first consult primary literature and perform appropriate risk assessments.

-

Protection: Dissolve 2-aminopyridine in an appropriate aprotic solvent (e.g., THF, Dichloromethane).

-

Add a base (e.g., Triethylamine, DMAP) followed by the dropwise addition of Di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with aqueous solutions to remove impurities, followed by drying and concentration to yield the Boc-protected intermediate.

-

Formylation: The protected intermediate is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, under controlled temperature conditions.[2]

-

Purification: The crude product is purified, typically via column chromatography on silica gel, to yield the final white to off-white solid product.

Spectroscopic Validation

Trustworthiness in synthesis is achieved through rigorous characterization. To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

-

¹H NMR: Key expected signals include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, distinct aromatic proton signals for the pyridine ring, a singlet for the aldehyde proton (CHO) typically downfield (>9.5 ppm), and a broad singlet for the carbamate N-H proton.

-

¹³C NMR: Expect signals for the quaternary and methyl carbons of the Boc group, aromatic carbons, and a highly characteristic downfield signal for the formyl carbon (>185 ppm).

-

Mass Spectrometry (MS): ESI-MS would show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 223.24.

-

Infrared (IR) Spectroscopy: Key vibrational stretches include a strong C=O stretch for the carbamate (~1700-1730 cm⁻¹), another C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).[2]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a wide array of chemical transformations, positioning it as a valuable building block in drug discovery campaigns.

Key Transformations

The formyl group and the Boc-protected amine are the primary sites of reaction.

Caption: Key synthetic transformations of the title compound.

The formyl group readily participates in:

-

Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing diverse side chains.[5]

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, enabling the extension of carbon frameworks.[2]

-

Aldol and Knoevenagel Condensations: For C-C bond formation, building molecular complexity.[2]

The Boc-amine can be selectively deprotected to liberate the free amine, which can then undergo acylation, alkylation, or be used in cross-coupling reactions.

Role in Drug Discovery and Development

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in clinically successful drugs. This structural motif is an effective hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like protein kinases.

Intermediate for Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[5] Many kinase inhibitors target the ATP-binding site, and the 2-aminopyridine core can mimic the hydrogen bonding interactions of the adenine portion of ATP.

Caption: Workflow for synthesizing kinase inhibitors.

This compound serves as the starting point for introducing diversity at the 3-position via the formyl group, while the 2-amino group is reserved for creating the crucial interactions within the enzyme's hinge region. Research into p38 MAP kinase inhibitors, which are implicated in inflammatory diseases, has heavily utilized this building block.[5]

Synthesis of CNS-Active Agents

The 2-aminopyridine structure is also prevalent in molecules designed to modulate enzymes and receptors in the central nervous system (CNS).[5] The ability to easily modify the pyridine ring allows for the fine-tuning of properties critical for CNS drugs, such as blood-brain barrier permeability and metabolic stability.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its unique combination of a reactive aldehyde and a protected amine on a privileged pyridine scaffold provides chemists with a reliable and versatile platform for drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- This compound. (n.d.). Acros Pharmatech.

Sources

A Guide to the Synthesis of tert-Butyl (3-formylpyridin-2-yl)carbamate: A Key Pharmaceutical Intermediate

Introduction

tert-Butyl (3-formylpyridin-2-yl)carbamate is a pivotal building block in contemporary medicinal chemistry and organic synthesis.[1] Its unique bifunctional nature, featuring a reactive aldehyde "handle" and a stable tert-butyloxycarbonyl (Boc) protected amine, makes it an invaluable intermediate for constructing complex molecular architectures. The formyl group is primed for a variety of carbon-carbon bond-forming reactions such as aldol, Wittig, and Knoevenagel condensations, while the Boc-protected amine offers a stable, yet readily deprotectable, nitrogen nucleophile.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this versatile molecule, offering field-proven insights into experimental choices and mechanistic underpinnings for researchers in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via several strategic routes, primarily revolving around the sequence of introducing the formyl group and protecting the amino group. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Two of the most logical and widely employed strategies are:

-

Pathway A: The Oxidation Route. This pathway commences with a precursor bearing a methyl or hydroxymethyl group at the 3-position, which is later oxidized to the target aldehyde after the protection of the 2-amino group.

-

Pathway B: The Cyanopyridine Reduction Route. This strategy involves the reduction of a nitrile group at the 3-position to an aldehyde, followed by the protection of the 2-amino group.

This guide will focus on a detailed exposition of Pathway A, which is a common and reliable method.

Pathway A: The Oxidation Route - A Detailed Protocol

This pathway is a robust two-step sequence starting from the commercially available 2-amino-3-(hydroxymethyl)pyridine. The core logic is to first protect the nucleophilic amino group to prevent side reactions during the subsequent oxidation step.

Caption: Synthetic workflow for Pathway A.

Step 1: Boc Protection of 2-Amino-3-(hydroxymethyl)pyridine

The initial step involves the protection of the primary amino group of 2-amino-3-(hydroxymethyl)pyridine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is crucial as the unprotected amine can interfere with the subsequent oxidation step.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3-(hydroxymethyl)pyridine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base, for example, triethylamine (TEA, 1.5 eq.).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate can be purified by column chromatography on silica gel to afford the pure product.[2][3][4]

Causality Behind Experimental Choices:

-

Solvent: Anhydrous THF or DCM are excellent choices as they are relatively non-polar and aprotic, preventing unwanted side reactions with the highly reactive Boc anhydride.[5]

-

Base: The presence of a base like triethylamine is essential to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product.[5] For less reactive aminopyridines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) might be employed to enhance the reaction rate.[6]

-

Stoichiometry: A slight excess of Boc anhydride is used to ensure complete conversion of the starting material.

Step 2: Oxidation of the Hydroxymethyl Group

With the amino group securely protected, the next step is the selective oxidation of the primary alcohol at the 3-position to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, particularly for allylic and benzylic-type alcohols.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) to the solution in portions.

-

Reaction Monitoring: Vigorously stir the resulting suspension at room temperature. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake should be washed thoroughly with DCM.

-

Purification: The combined filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Activated MnO₂ is the reagent of choice due to its high selectivity for oxidizing allylic and benzylic alcohols without affecting other sensitive functional groups, such as the Boc protecting group or the pyridine ring.[7] Other oxidizing agents like pyridinium chlorochromate (PCC) could also be used.

-

Solvent: DCM is a common solvent for MnO₂ oxidations as it is inert and facilitates easy removal of the solid oxidant by filtration.

-

Excess Reagent: A significant excess of MnO₂ is often required to drive the reaction to completion, as its activity can vary.

Alternative Synthetic Approaches

While Pathway A is a reliable method, other routes can also be employed, each with its own set of advantages and challenges.

Pathway B: Reduction of a Nitrile Precursor

An alternative strategy involves the partial reduction of a nitrile to an aldehyde. This pathway would typically start from 2-amino-3-cyanopyridine.

Caption: Synthetic workflow for Pathway B.

This route first involves the Boc protection of 2-amino-3-cyanopyridine, a compound that can be synthesized through various methods.[8][9][10] The subsequent and critical step is the partial reduction of the nitrile to an aldehyde using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H).[11][12] This reaction must be performed at low temperatures (typically -78 °C) to prevent over-reduction to the primary amine.[13][14] While effective, the stringent temperature control and handling of pyrophoric DIBAL-H can present challenges for scalability.

Data Summary

| Parameter | Pathway A: Oxidation Route | Pathway B: Nitrile Reduction Route |

| Starting Material | 2-Amino-3-(hydroxymethyl)pyridine | 2-Amino-3-cyanopyridine |

| Key Reagents | (Boc)₂O, MnO₂ | (Boc)₂O, DIBAL-H |

| Number of Steps | 2 | 2 |

| Key Advantages | Milder reaction conditions, readily available starting material, easier workup. | Potentially higher overall yield if starting material is readily accessible. |

| Key Challenges | Potential for over-oxidation if not controlled, large excess of MnO₂ may be needed. | Strict low-temperature control required, handling of pyrophoric reagents. |

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical and chemical industries. The oxidation pathway, starting from 2-amino-3-(hydroxymethyl)pyridine, represents a robust, reliable, and scalable method that avoids the use of pyrophoric reagents and stringent cryogenic conditions. By understanding the underlying chemical principles and the rationale for the specific experimental conditions, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

- Smolecule. (2023, August 15). This compound.

- ChemBK. (2024, April 9). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.

- ChemicalBook. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis.

- Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.

- Acros Pharmatech. This compound.

- Google Patents. (CN102936220A). BOC protection method for aminopyridine.

- Organic Synthesis. DIBAL-H Reduction.

- Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China.

- Taylor & Francis Online. (2010, August 2). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.

- Google Patents. (CN102276526B). Synthesis method of 2-amino pyridine compounds.

- Google Patents. (CN102936220B). BOC protection method for aminopyridine.

- Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles.

- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

- Chem-Impex. 2-Amino-3-formylpyridine.

- PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.

- ResearchGate. (2013, December 1). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?.

- Chemistry Steps. DIBAL Reducing Agent.

- Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

- Sigma-Aldrich. 2-(Boc-amino)pyridine 96.

- Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method.

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride.

- ResearchGate. Reactivity of 2-amino-3-cyanopyridines.

- Oakwood Chemical. 2-Amino-3-formylpyridine.

- BLD Pharm. tert-Butyl ((3-(hydroxymethyl)pyridin-2-yl)methyl)carbamate.

- Common Conditions. Nitrile to Aldehyde.

- Parchem. This compound (Cas 116026-94-9).

- Google Patents. (US20060047124A1). Process for preparing 2-aminopyridine derivatives.

- ResearchGate. (2015, January). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.

- BLDpharm. 877593-11-8|tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

- Sunway Pharm Ltd. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate - CAS:877593-11-8.

- PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3).

Sources

- 1. Buy this compound | 116026-94-9 [smolecule.com]

- 2. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 877593-11-8|tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate - CAS:877593-11-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 14. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2-Aminopyridine Derivatives

Introduction: The Strategic Importance of Formylated 2-Aminopyridines

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a critical pharmacophore in a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure for interacting with biological targets. The introduction of a formyl (-CHO) group onto this versatile ring system via the Vilsmeier-Haack reaction unlocks a vast potential for synthetic diversification. These formylated derivatives are not merely intermediates but are pivotal building blocks for constructing complex heterocyclic systems and for the late-stage functionalization of drug candidates.[4][5] This guide provides a comprehensive exploration of the Vilsmeier-Haack formylation of 2-aminopyridine derivatives, delving into the underlying mechanisms, practical experimental protocols, and the critical nuances that govern reaction outcomes.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][8]

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][9]

Electrophilic Aromatic Substitution

The Vilsmeier reagent, being a relatively weak electrophile, requires an electron-rich aromatic or heteroaromatic substrate to proceed efficiently.[10][11][12] The 2-aminopyridine ring, with its electron-donating amino group, is sufficiently activated for this electrophilic attack. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the π-electrons of the pyridine ring attack the electrophilic carbon of the Vilsmeier reagent.[7][13] This results in the formation of an iminium salt intermediate.

Hydrolysis to the Aldehyde

The final step of the reaction is the hydrolysis of the iminium salt during aqueous workup.[7][10][11] This liberates the desired aldehyde and a secondary amine.

Diagram: The Vilsmeier-Haack Reaction Mechanism

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Regioselectivity in the Formylation of 2-Aminopyridine

A crucial aspect of the Vilsmeier-Haack formylation of 2-aminopyridine is the regioselectivity of the reaction. The electron-donating amino group directs the electrophilic substitution primarily to the ortho and para positions. In the case of 2-aminopyridine, this corresponds to the C3 and C5 positions.

Due to the strong activating and ortho-directing effect of the amino group, formylation predominantly occurs at the C3 position . The proximity of the amino group provides significant electronic stabilization to the transition state leading to C3 substitution. While minor amounts of the C5-formylated isomer may be formed, the C3-formylated product is generally the major product.

Experimental Protocols and Considerations

The success of the Vilsmeier-Haack formylation of 2-aminopyridine derivatives hinges on careful control of reaction parameters.

General Procedure for the Vilsmeier-Haack Formylation of 2-Aminopyridine

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) as the solvent.[8] Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[6] The formation of the Vilsmeier reagent is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.

-

Addition of the 2-Aminopyridine Derivative: Once the addition of POCl₃ is complete, add the 2-aminopyridine derivative to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous DMF.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for a specified period, and then gradually warm to room temperature or heat to a higher temperature as required by the specific substrate.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[6] This hydrolyzes the intermediate iminium salt and quenches any unreacted POCl₃.

-

Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the desired product precipitates.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent or by column chromatography.

Key Experimental Parameters and Their Impact

| Parameter | Recommended Range | Rationale and Field-Proven Insights |

| Molar Ratio of Reagents | 1.5 - 3.0 equivalents of Vilsmeier reagent per equivalent of 2-aminopyridine | An excess of the Vilsmeier reagent is generally used to ensure complete conversion of the starting material. The optimal ratio may vary depending on the reactivity of the specific 2-aminopyridine derivative. |

| Reaction Temperature | 0 °C to 100 °C | The initial formation of the Vilsmeier reagent is typically carried out at 0 °C to control the exothermic reaction. The formylation step may require heating to drive the reaction to completion, especially for less reactive substrates.[11] |

| Solvent | N,N-Dimethylformamide (DMF) | DMF serves as both a reagent for the formation of the Vilsmeier reagent and as the solvent for the reaction.[8] Other aprotic solvents like dichloromethane or 1,2-dichloroethane can also be used.[12] |

| Reaction Time | 1 - 24 hours | The reaction time is highly dependent on the substrate and the reaction temperature. Monitoring the reaction by TLC is essential to determine the point of completion. |

Diagram: Experimental Workflow

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Potential Side Reactions and Troubleshooting

While the Vilsmeier-Haack formylation is a robust reaction, certain side reactions can occur, particularly with highly functionalized 2-aminopyridine derivatives.

-

N-Formylation: The amino group of 2-aminopyridine can potentially be formylated by the Vilsmeier reagent.[5] However, under standard reaction conditions, C-formylation is generally favored.

-

Chlorination: In some cases, particularly with extended reaction times or higher temperatures, chlorination of the pyridine ring can occur. This is more prevalent in substrates that are highly activated.

-

Dimerization and Polymerization: At elevated temperatures, some reactive 2-aminopyridine derivatives may undergo dimerization or polymerization.

Troubleshooting Guide:

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Increase the molar ratio of the Vilsmeier reagent. |

| Decomposition of starting material or product | Perform the reaction at a lower temperature. | |

| Formation of Multiple Products | Side reactions (e.g., N-formylation, chlorination) | Optimize reaction conditions (temperature, time, stoichiometry). |

| Difficulty in Product Isolation | Product is soluble in the aqueous phase | Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane). |

Applications in Drug Discovery and Development

Formylated 2-aminopyridine derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds.[14] The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to construct new heterocyclic rings.

-

Oxidation: To form the corresponding carboxylic acid.

The ability to readily introduce a formyl group onto the 2-aminopyridine core makes the Vilsmeier-Haack reaction a powerful tool in the design and synthesis of novel therapeutic agents targeting a wide range of diseases.[2][15]

Conclusion

The Vilsmeier-Haack formylation of 2-aminopyridine derivatives is a highly effective and versatile synthetic transformation. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an awareness of potential side reactions are paramount to achieving high yields and purity of the desired formylated products. The strategic application of this reaction continues to be a cornerstone in the synthesis of novel and complex molecules for the advancement of drug discovery and development.

References

- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.

- Chemistry Steps. (2026). Vilsmeier-Haack Reaction.

- Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS.

- ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction | Request PDF.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Engineering Research & Technology, 8(12).

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- YouTube. (2021). Vilsmeier-Haack Reaction.

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Letters of Chemistry, Physics and Astronomy, 13, 187-195.

- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2.

- ResearchGate. (2018). (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.

- ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

- Oakwood Chemical. (n.d.). 2-Amino-3-formylpyridine.

- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.

- PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.

- ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry - Section B, 36(3), 243-246.

- ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF.

- ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemoselective Boc Protection of 2-Amino-3-Formylpyridine

For researchers, medicinal chemists, and professionals in drug development, the selective protection of functional groups is a cornerstone of complex molecule synthesis. This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protection of the amino group in 2-amino-3-formylpyridine, a valuable building block in medicinal chemistry. The presence of both a nucleophilic amine and an electrophilic aldehyde on the same pyridine ring presents a distinct chemical challenge. This document delves into the mechanistic rationale, optimized protocols, and critical analytical validation required for achieving high-yield, chemoselective N-Boc protection.

The Synthetic Challenge: Chemoselectivity in a Bifunctional System

The 2-amino-3-formylpyridine scaffold is of significant interest due to the versatile reactivity of its constituent functional groups. The amino group serves as a handle for amide bond formation, cross-coupling reactions, and the introduction of diverse pharmacophoric elements. Simultaneously, the formyl group can participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations, enabling further molecular elaboration.[1]

However, the coexistence of a primary amine and an aldehyde group necessitates a protection strategy that can selectively mask the amine's nucleophilicity, leaving the aldehyde free for subsequent transformations. The Boc protecting group is an ideal candidate for this purpose due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acid.[2] The primary challenge lies in ensuring that the protection reaction occurs exclusively at the amino group without any undesired side reactions involving the aldehyde.

Mechanistic Considerations for Selective N-Boc Protection

The Boc protection of an amine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine (a carbamate), along with the byproducts tert-butanol and carbon dioxide.[3]

The chemoselectivity of this reaction in the presence of an aldehyde is governed by the relative nucleophilicity of the amino group versus the potential for the aldehyde to undergo side reactions. The amino group on the pyridine ring, although somewhat deactivated by the electron-withdrawing nature of the ring and the adjacent formyl group, remains a potent nucleophile.

The Role of the Base

A base is often employed to enhance the nucleophilicity of the amine by deprotonating it, thereby facilitating the attack on the Boc anhydride. Common bases include tertiary amines like triethylamine (TEA) and 4-dimethylaminopyridine (DMAP).

-

Triethylamine (TEA): A non-nucleophilic base that is sufficient for many standard Boc protections.

-

4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst that significantly accelerates the reaction. DMAP functions by first reacting with Boc anhydride to form a more reactive N-Boc-pyridinium species, which is then readily attacked by the amine.[2] For less nucleophilic amines, such as 2-amino-3-formylpyridine, catalytic DMAP is often beneficial.

The judicious choice and amount of base are critical to prevent potential side reactions involving the aldehyde, such as base-catalyzed aldol condensations, although under the typically mild and anhydrous conditions of Boc protection, these are generally not a major concern.

Figure 1: Generalized mechanism for the Boc protection of 2-amino-3-formylpyridine.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high yield and purity of the desired product, tert-butyl (3-formylpyridin-2-yl)carbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Amino-3-formylpyridine | ≥98% Purity | Sigma-Aldrich | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Acros Organics | Boc protecting agent. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Fisher Scientific | Base. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals | Reaction solvent. |

| Saturated aq. NaHCO₃ solution | Laboratory Grade | - | For aqueous workup. |

| Brine (Saturated aq. NaCl solution) | Laboratory Grade | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-formylpyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.

-

Base Addition: To the stirred solution, add triethylamine (1.5 eq.).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2-1.5 eq.) in a minimal amount of anhydrous DCM to the reaction mixture at room temperature. The addition should be done portion-wise or via a dropping funnel to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-12 hours.

-

Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the organic layer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Figure 2: Step-by-step experimental workflow for Boc protection.

Characterization and Validation of the Product

Thorough characterization of the final product is essential to confirm the successful and chemoselective Boc protection. The following data for this compound serves as a benchmark for validation.[1]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 109-111 °C |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present. The disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of new bands associated with the carbamate group are indicative of a successful reaction.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch (carbamate) |

| ~2980, 2930 | C-H stretch (aliphatic, tert-butyl) |

| ~1720 | C=O stretch (carbamate) |

| ~1690 | C=O stretch (aldehyde) |

| ~1580, 1450 | C=C and C=N stretching (pyridine ring) |

| ~1160 | C-O stretch (carbamate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Proton NMR): The proton NMR spectrum should show the characteristic singlet for the nine equivalent protons of the tert-butyl group, as well as signals for the pyridine ring protons and the aldehyde proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde CHO |

| ~8.5 | dd | 1H | Pyridine H |

| ~8.0 | dd | 1H | Pyridine H |

| ~7.2 | dd | 1H | Pyridine H |

| ~1.5 | s | 9H | tert-Butyl CH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will confirm the presence of all eleven carbon atoms in the molecule, including the carbonyl carbons of the carbamate and aldehyde, and the quaternary and methyl carbons of the tert-butyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde C=O |

| ~153 | Carbamate C=O |

| ~155, 150, 140, 125, 120 | Pyridine ring carbons |

| ~82 | Quaternary C of tert-butyl |

| ~28 | Methyl C of tert-butyl |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product. Electrospray ionization (ESI) would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 223.2.

Conclusion

The Boc protection of 2-amino-3-formylpyridine is a highly chemoselective transformation that can be achieved in high yield under mild conditions. The key to success lies in the careful selection of reagents and reaction conditions, particularly the use of a suitable base to facilitate the reaction without promoting side reactions. This in-depth guide provides a robust and validated protocol, underpinned by a clear mechanistic understanding, to enable researchers to confidently and efficiently synthesize this compound, a versatile intermediate for the synthesis of complex, biologically active molecules. The provided characterization data serves as a critical reference for ensuring the identity and purity of the final product, upholding the principles of scientific integrity and reproducibility.

References

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Navigating the Spectroscopic Landscape of tert-Butyl (3-formylpyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and drug development, tert-Butyl (3-formylpyridin-2-yl)carbamate emerges as a pivotal building block. Its unique bifunctional nature, featuring a reactive aldehyde group and a protected amine on a pyridine scaffold, renders it a versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in multi-step synthetic pathways.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which comprises a 2-aminopyridine core, a formyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the tert-butyl group, the pyridine ring, the aldehyde, and the N-H of the carbamate. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| tert-Butyl (9H) | 1.5 - 1.6 | Singlet | - |

| Pyridine H-5 (1H) | 7.2 - 7.4 | Doublet of doublets | J = 7.5, 4.5 |

| Pyridine H-4 (1H) | 8.1 - 8.3 | Doublet of doublets | J = 7.5, 1.5 |

| Pyridine H-6 (1H) | 8.5 - 8.7 | Doublet of doublets | J = 4.5, 1.5 |

| Aldehyde (1H) | 10.0 - 10.2 | Singlet | - |

| N-H (Carbamate) (1H) | 9.8 - 10.5 | Broad Singlet | - |

Causality behind Predictions: The tert-butyl protons are in a shielded, aliphatic environment, hence their upfield singlet. The pyridine protons are deshielded due to the aromatic ring current and the electron-withdrawing effects of the nitrogen atom, the formyl group, and the carbamate. The aldehyde proton is significantly deshielded due to the strong anisotropic effect of the carbonyl group.[1] The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃)₃ | 28 - 29 |

| tert-Butyl C(CH₃)₃ | 81 - 83 |

| Pyridine C-5 | 120 - 122 |

| Pyridine C-3 | 132 - 134 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-6 | 150 - 152 |

| Pyridine C-2 | 155 - 157 |

| Carbamate C=O | 152 - 154 |

| Aldehyde C=O | 190 - 193 |

Causality behind Predictions: The aliphatic carbons of the tert-butyl group will appear upfield. The pyridine carbons will resonate in the aromatic region, with their specific shifts influenced by the position and electronic nature of the substituents. The carbonyl carbons of the aldehyde and carbamate groups are highly deshielded and will appear significantly downfield.[1]

Predicted Infrared (IR) Spectrum

The IR spectrum is instrumental in identifying the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |

| C=O Stretch (Carbamate) | 1715 - 1735 | Strong |

| C=N, C=C Stretch (Pyridine) | 1550 - 1600 | Medium-Strong |

| N-H Bend (Carbamate) | 1500 - 1550 | Medium |

| C-O Stretch (Carbamate) | 1200 - 1300 | Strong |

Causality behind Predictions: The presence of two distinct carbonyl groups (aldehyde and carbamate) is expected to result in two strong absorption bands in the carbonyl region. The N-H stretching of the carbamate will appear as a medium-intensity band. The various C-H and aromatic ring stretches will also be present in their characteristic regions.[2][3][4][5]

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 222.10 | Molecular Ion |

| [M - 56]⁺ | 166.08 | Loss of isobutene from the tert-butyl group |

| [M - 100]⁺ | 122.04 | Loss of the entire Boc group |

| [M - CO]⁺ | 194.11 | Loss of carbon monoxide from the aldehyde |

| [M - CHO]⁺ | 193.10 | Loss of the formyl radical |

Causality behind Predictions: In electron ionization mass spectrometry (EI-MS), the molecular ion is expected at m/z 222. A characteristic fragmentation for tert-butyl carbamates is the loss of isobutene (56 Da) via a McLafferty-type rearrangement.[6] Subsequent fragmentation could involve the loss of the remaining elements of the Boc group or fragmentation of the pyridine ring.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of dry, pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube. Ensure the solvent height is adequate for the spectrometer.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400-600 MHz instrument is recommended for good resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be necessary.

3. Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the proton signals to determine the relative number of protons for each resonance.

-

Pick the peaks for both ¹H and ¹³C spectra and report the chemical shifts in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), a small amount of formic acid may be added to promote protonation.

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling the spectrometer to a liquid chromatograph (LC-MS).

-

Select an appropriate ionization method. Electron Ionization (EI) is suitable for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

-

Correlate the observed fragmentation pattern with the known structure of the molecule to provide further structural confirmation.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the spectroscopic data for this compound. While experimental data is not currently widespread, the predicted spectra, grounded in established spectroscopic principles and data from analogous structures, offer valuable insights for researchers. The detailed experimental protocols outlined herein provide a clear and scientifically sound methodology for obtaining and validating the spectroscopic signature of this important synthetic intermediate. By adhering to these protocols, scientists and drug development professionals can ensure the quality and integrity of their analytical data, facilitating the confident application of this compound in their research and development endeavors.

References

- NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. In Organic Chemistry at CU Boulder.

- Oregon State University. (n.d.). The Mass Spectrometry Experiment.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.

- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.

- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.

- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.

Sources

- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-formylpyridin-2-yl)carbamate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (3-formylpyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and the interpretation of its key features. The content is structured to provide not just data, but a causal understanding of the spectroscopic results based on the molecular structure.

Introduction: Structural Elucidation via ¹H NMR

This compound (Molecular Formula: C₁₁H₁₄N₂O₃) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups: the formyl (aldehyde) group, which can participate in various condensation and nucleophilic addition reactions, and the tert-butoxycarbonyl (Boc)-protected amine, which allows for controlled deprotection and subsequent functionalization.

Given the criticality of structural confirmation in synthesis and drug development, ¹H NMR spectroscopy stands as the primary analytical tool for its characterization.[1] This technique provides precise information about the electronic environment of each proton in the molecule, their connectivity through scalar (J) coupling, and their relative abundance via signal integration.[2][3] This guide will dissect the expected ¹H NMR spectrum of this compound, providing a foundational understanding for its empirical analysis.

Predicted ¹H NMR Spectrum Analysis

The chemical structure of this compound presents five distinct proton environments. The predicted chemical shifts (δ) are influenced by factors such as electronegativity, magnetic anisotropy of π-systems, and steric effects. All chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.[4][5]

Predicted Proton Environments and Chemical Shifts

The following table summarizes the predicted spectral data. The rationale for these predictions is detailed in the subsequent sections.

| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H_a | tert-Butyl (-C(CH₃)₃) | ~ 1.55 | Singlet (s) | N/A | 9H |

| H_b | Pyridine-H6 | ~ 8.60 | Doublet of doublets (dd) | ³J_bc ≈ 4.8 Hz, ⁴J_bd ≈ 1.8 Hz | 1H |

| H_c | Pyridine-H5 | ~ 7.45 | Doublet of doublets (dd) | ³J_cd ≈ 8.0 Hz, ³J_bc ≈ 4.8 Hz | 1H |

| H_d | Pyridine-H4 | ~ 8.15 | Doublet of doublets (dd) | ³J_cd ≈ 8.0 Hz, ⁴J_bd ≈ 1.8 Hz | 1H |

| H_e | Aldehyde (-CHO) | ~ 10.20 | Singlet (s) | N/A | 1H |

| N-H | Carbamate (-NH) | ~ 9.50 | Broad Singlet (br s) | N/A | 1H |

Detailed Rationale for Predictions

-

H_a (tert-Butyl Protons): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds. Consequently, they resonate as a single, sharp peak integrating to 9H.[6] Their chemical shift typically falls in the aliphatic region, around 1.2-1.6 ppm.[6][7] The presence of the adjacent carbamate oxygen slightly deshields these protons, leading to a predicted shift of approximately 1.55 ppm.

-

H_e (Aldehyde Proton): The aldehyde proton is one of the most deshielded types of protons in ¹H NMR.[8][9] This significant downfield shift (δ 9-10 ppm) is caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl (C=O) group.[10][11] We predict a singlet for this proton at around 10.20 ppm, as it has no adjacent protons within a three-bond distance to couple with.

-

H_b, H_c, H_d (Pyridine Ring Protons): Protons on aromatic rings typically resonate between 7.0 and 9.0 ppm.[5][12] The precise shifts are dictated by the electronic effects of the substituents.

-

H_b (H6): This proton is ortho to the ring nitrogen, which strongly deshields it, pushing its resonance downfield. It will appear as a doublet of doublets (dd) due to coupling with H_c (ortho-coupling, ³J) and H_d (meta-coupling, ⁴J). Typical ortho coupling in pyridines is ~5 Hz, while meta coupling is smaller at ~2 Hz.[13][14]

-

H_d (H4): This proton is ortho to the electron-withdrawing formyl group, which also causes significant deshielding. It will appear as a doublet of doublets due to coupling with H_c (ortho-coupling, ³J) and H_b (meta-coupling, ⁴J).

-

H_c (H5): This proton is expected to be the most upfield of the aromatic signals. It experiences two ortho-couplings, to H_b and H_d, resulting in a doublet of doublets.

-

-

N-H (Carbamate Proton): The chemical shift of N-H protons can be highly variable and is often concentration and solvent-dependent. It typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. In a non-protic solvent like CDCl₃ or DMSO-d₆, it is expected to be observed downfield, potentially around 9.50 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality, interpretable ¹H NMR spectrum on a standard 400 MHz FT-NMR spectrometer.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The use of deuterated solvents is crucial to avoid large, overwhelming solvent signals in the spectrum.[15]

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference peak at 0.00 ppm for accurate chemical shift calibration.[4]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Instrument Setup and Data Acquisition

-

Instrument Tuning: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is critical for achieving sharp, symmetrical peaks and high resolution.

-

Acquisition Parameters: Set the following standard ¹H acquisition parameters[16]:

-

Spectrometer Frequency: 400 MHz

-

Pulse Angle: 45° (A smaller flip angle allows for a shorter relaxation delay).

-

Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all peaks, including the aldehyde and potential impurities, are captured.

-

Acquisition Time (at): ~2.0 seconds.

-

Relaxation Delay (d1): 2.0 seconds. A total recycle time (at + d1) of ~4 seconds is sufficient for qualitative analysis. For highly accurate integration, this should be extended to 5 times the longest T₁ relaxation time.

-

Number of Scans (ns): 16 scans. This is a good starting point to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak and measure the coupling constants (J-values) for the multiplets in the aromatic region.

Visualization of Molecular Structure and Couplings

The following diagram, generated using Graphviz, illustrates the through-bond scalar coupling relationships between the pyridine ring protons.

Caption: J-Coupling pathways in the pyridine ring.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and allows for unambiguous structural confirmation. The key diagnostic signals include the downfield aldehyde singlet above 10 ppm, the intense tert-butyl singlet around 1.5 ppm, and a complex set of three doublet of doublets in the aromatic region between 7.4 and 8.6 ppm. By carefully analyzing the chemical shifts, integration values, and coupling constants, researchers can verify the purity and identity of this important synthetic intermediate with high confidence. The experimental protocol provided herein serves as a robust method for obtaining high-quality data for this and structurally related molecules.

References

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

- Moser, A. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs.[6]

- Smolecule. (2023, August 15). tert-Butyl (3-formylpyridin-2-yl)

- CHEM220 Laboratory. (2021, March 24).

- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.[8]

- ResearchGate. (n.d.). Experimental and calculated values n J CN couplings (Hz)

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- University of Puget Sound. (n.d.).

- TheElkchemist. (2024, September 17).

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I.[9]

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation (Extended Version).

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.[4]

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.[16]

- University of Leicester. (n.d.).

- Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy".[21]

- Pervushin, K., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters.[22]

- Crespo, R., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.[23]

- Defense Technical Information Center (DTIC). (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).[24]

- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.[25]

- The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra....[26]

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.[14]

- ChemicalBook. (n.d.). tert-butyl (6-chloro-3-formylpyridin-2-yl)

- Yavari, I., & Roberts, J. D. (1978). Use of the 3J(C, H) Coupling Constant for Quantitative Determination of Protonation Sites in Nitrogen Heterocycles. Journal of the American Chemical Society.[28]

- Oregon State University. (n.d.). 1H NMR Chemical Shift.[5]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.[29]

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.[12]

- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.[17]

- ChemicalBook. (n.d.).

- Taurian, O.E., et al. (2005). NMR J(13C,13C) spin-spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. Journal of Molecular Structure.[31]

- ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? [Discussion].[7]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[32]

- Acros Pharmatech. (n.d.). tert-Butyl (3-formylpyridin-2-yl)

- ChemicalBook. (n.d.).

- Parchem. (n.d.). tert-Butyl (3-formylpyridin-2-yl)

- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)

- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).[3]

- Supporting Information. (n.d.).

- ResearchGate. (1965). H-H and 13C-H coupling constants in pyridazine.[38]

- ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)

Sources

- 1. Buy this compound | 116026-94-9 [smolecule.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. organicchemistryguide.com [organicchemistryguide.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl (3-formylpyridin-2-yl)carbamate

This guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (3-formylpyridin-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. Designed for researchers and drug development professionals, this document elucidates the causal relationships between the molecule's structure and its spectral features, offering a framework for confident structural verification and quality control.

Introduction: The Structural Significance of a Versatile Intermediate

This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with a reactive formyl group and a protecting tert-butyloxycarbonyl (Boc) group.[1] The formyl group serves as a synthetic handle for elaborations such as condensations and reductive aminations, while the Boc-protected amine allows for controlled, sequential reactions.[1] Given its role in multi-step syntheses, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton, making it an indispensable tool for verifying the identity and purity of this intermediate. This guide will deconstruct the ¹³C NMR spectrum, correlating each signal to its specific carbon environment and explaining the underlying principles governing their chemical shifts.

Molecular Architecture and Predicted Carbon Environments

The structure of this compound contains 11 carbon atoms distributed across nine unique chemical environments due to molecular symmetry. Understanding these environments is the first step in predicting and interpreting the ¹³C NMR spectrum.

Figure 1: Labeled Structure of this compound

The nine distinct signals anticipated in the proton-decoupled ¹³C NMR spectrum arise from:

-

Pyridine Ring: Five aromatic carbons (C2, C3, C4, C5, C6).

-

Formyl Group: One aldehyde carbonyl carbon (C7).

-

Boc Protecting Group:

-

One carbamate carbonyl carbon (C8).

-

One quaternary tert-butyl carbon (C9).

-

Three magnetically equivalent methyl carbons (C10).

-

The chemical shift (δ) of each carbon is dictated by its local electronic environment, primarily influenced by hybridization, substituent electronegativity, and resonance effects.

Theoretical Framework and Chemical Shift Prediction

By dissecting the molecule into its constituent functional groups, we can predict the approximate chemical shift regions for each carbon signal based on established principles and reference data.[2][3]

-

Aldehyde Carbonyl (C7): Aldehyde carbons are highly deshielded and typically resonate far downfield, generally in the 190-200 ppm range.[4][5]

-

Carbamate Carbonyl (C8): The carbonyl carbon of a Boc group is consistently found between 153-156 ppm.[6][7] Its resonance is upfield relative to ketones and aldehydes due to the electron-donating resonance effect of the adjacent nitrogen atom.[2][8]

-

Pyridine Carbons (C2-C6): These sp²-hybridized carbons appear in the aromatic region (approx. 110-160 ppm).[9] Their specific shifts are modulated by the ring nitrogen and the two substituents.

-

C2: Directly bonded to the ring nitrogen and the electron-withdrawing carbamate group, this carbon is expected to be the most deshielded of the ring carbons, likely appearing above 150 ppm. In unsubstituted pyridine, C2 resonates near 150 ppm.[10][11]

-

C3: Attached to the electron-withdrawing formyl group, C3 will also be significantly deshielded.

-

C4, C5, C6: The precise positions of these carbons are determined by the combined electronic influences of the substituents and their proximity to the heteroatom.

-

-

tert-Butyl Carbons (C9, C10): These sp³-hybridized carbons resonate in the upfield aliphatic region.